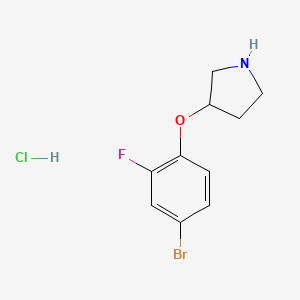

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride

Descripción

Structural Characterization

Molecular Architecture and Functional Group Analysis

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a nitrogen-containing heterocyclic compound with a distinct molecular architecture. Its structure comprises:

- Pyrrolidine Core : A saturated five-membered ring (C₄H₇N) with one nitrogen atom, contributing to the compound’s sp³-hybridized geometry and non-planar conformation.

- Phenoxy Substituent : A benzene ring connected via an ether linkage (-O-) to the pyrrolidine nitrogen. The benzene ring is substituted with a bromine atom at the para position (4-) and a fluorine atom at the ortho position (2-).

- Hydrochloride Salt : The nitrogen atom in the pyrrolidine ring is protonated, forming a hydrochloride salt (Cl⁻ counterion), enhancing solubility in polar solvents and stability under physiological conditions.

Functional Group Analysis

| Functional Group | Position | Role in Reactivity |

|---|---|---|

| Pyrrolidine | N1 | Hydrogen bonding (via N-H), conformational flexibility |

| Phenoxy (-O-) | C3 | Electron donation to aromatic ring, solubility modulation |

| Bromine (Br) | C4 (Phenoxy) | Electrophilic substitution site, steric effects |

| Fluorine (F) | C2 (Phenoxy) | Electron-withdrawing inductive effect, lipophilicity enhancement |

| Hydrochloride (Cl⁻) | N1 | Ionic solubility, acid-base equilibrium |

This architecture balances hydrophobic (aromatic ring) and hydrophilic (N-H, Cl⁻) regions, influencing its physicochemical properties.

Crystallographic Studies and Conformational Dynamics

While direct crystallographic data for this compound is limited in public databases, insights can be inferred from related compounds:

- Conformational Flexibility : Pyrrolidine rings exhibit pseudorotation, enabling interconversion between chair and twist conformations. This dynamic behavior is critical for binding to biological targets.

- Hydrogen Bonding : The protonated nitrogen (N-H) and aromatic fluorine may participate in hydrogen bonds with water or biomolecules, stabilizing specific conformations.

Comparative Crystallographic Features

The absence of crystallographic data for the hydrochloride salt underscores the need for future studies to resolve its solid-state interactions.

Comparative Analysis with Related Halogenated Pyrrolidine Derivatives

Table 1: Physicochemical and Structural Comparison

Key Structural and Functional Insights

- Electronic Effects : The ortho-fluorine and para-bromine in the target compound create distinct electronic environments compared to meta-fluorine or chloro substituents, influencing reactivity and binding affinity.

- Steric Factors : Bromine at the para position introduces steric hindrance, potentially limiting rotation around the C-O bond and stabilizing specific conformations.

- Solubility : The hydrochloride salt improves aqueous solubility compared to non-salt derivatives, critical for pharmacological applications.

Propiedades

IUPAC Name |

3-(4-bromo-2-fluorophenoxy)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrFNO.ClH/c11-7-1-2-10(9(12)5-7)14-8-3-4-13-6-8;/h1-2,5,8,13H,3-4,6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONCNDXJHRHMWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1OC2=C(C=C(C=C2)Br)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

296.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Pyrrolidine Intermediate Synthesis via Protected Pyrrolidine Derivatives

A patented industrially practicable method describes the synthesis of related pyrrolidine compounds bearing halogenated benzyl groups, which can be adapted for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine derivatives. The process typically involves:

- Starting from 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine with a protecting group at the 1-position.

- Reaction with O-methylhydroxylamine or its salts in the presence of a base (organic or inorganic) to form the corresponding amino-pyrrolidine intermediate.

- Use of solvents such as ethanol, ethers (THF, cyclopentyl methyl ether), or alcohols to optimize solubility and reaction rates.

- Reaction temperatures maintained between 45-65 °C for 10 minutes to 3 hours, with a preference for 50-60 °C and 3 minutes to 1 hour for efficient conversion.

Use of Zirconium (IV) Chloride in the Synthesis

- Zirconium (IV) chloride is employed as a Lewis acid catalyst to facilitate certain transformations, particularly in the conversion of the oxopyrrolidine intermediate.

- The amount used ranges from 1.2 to 2.0 mol per mol of starting material, with 1.5 to 1.7 mol being preferred.

- Reactions are carried out in mixed solvents such as tetrahydrofuran, chlorobenzene, and cyclopentyl methyl ether at 15-35 °C, preferably 20-30 °C, for 10 minutes to 3 hours, optimally 30 minutes to 1 hour.

Optical Resolution via Salt Formation

- The amino-pyrrolidine intermediate is resolved into its optically pure form by salt formation with N-[(4-methylphenyl)sulfonyl]-L-phenylalanine.

- This step yields the (2S, 3S)-3-amino-2-(3-bromo-2-fluorobenzyl)pyrrolidine salt, which can be further processed to the desired hydrochloride salt.

Solvent and Reagent Selection

| Reagent/Condition | Details |

|---|---|

| Solvents | Ethanol (preferred), methanol, tert-butyl alcohol, diethyl ether, THF, CPME, 1,4-dioxane |

| Bases | Organic bases (e.g., triethylamine), inorganic bases (e.g., potassium carbonate) |

| Lewis Acid Catalyst | Zirconium (IV) chloride |

| Temperature Range | 15-65 °C depending on step |

| Reaction Time | 3 minutes to 3 hours depending on step |

| Molar Ratios | O-methylhydroxylamine: 1.2-2.0 mol/mol; Base: 1.0-1.3 mol/mol; ZrCl4: 1.2-2.0 mol/mol |

Process Flow Summary

| Step | Description | Conditions/Notes |

|---|---|---|

| 1 | Preparation of 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine (protected) | Starting material commercially available or synthesized via known methods |

| 2 | Reaction with O-methylhydroxylamine salt in ethanol with base | 50-60 °C, 3 min to 1 hour; molar ratio 1.3-1.8 of hydroxylamine salt |

| 3 | Lewis acid-catalyzed transformation using ZrCl4 | Mixed solvent (THF, chlorobenzene, CPME), 20-30 °C, 30 min to 1 hour |

| 4 | Optical resolution via salt formation with N-[(4-methylphenyl)sulfonyl]-L-phenylalanine | Crystallization to isolate optically pure intermediate |

| 5 | Conversion to hydrochloride salt | Standard acid-base reaction to form stable hydrochloride salt for isolation and handling |

Research Findings and Industrial Considerations

- The described methods are optimized for industrial scalability, emphasizing solvent choice, reaction temperature control, and reagent stoichiometry to maximize yield and purity.

- The use of protecting groups and salt formation enables selective synthesis and purification of the desired stereoisomer.

- The reaction conditions allow for flexibility in solvent systems, which can be adjusted based on availability and environmental considerations.

- Purification techniques include crystallization, recrystallization, solvent extraction, and chromatography as needed to achieve pharmaceutical-grade purity.

Comparative Notes on Related Compounds

While direct literature on 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is limited, analogous pyrrolidine derivatives such as 3-((4-(2-Methoxyethyl)phenoxy)methyl)pyrrolidine hydrochloride are synthesized via nucleophilic substitution of phenol derivatives with epichlorohydrin followed by ring closure with pyrrolidine, highlighting common synthetic themes of:

- Phenol activation via alkylation.

- Pyrrolidine ring formation through nucleophilic substitution.

- Salt formation for stabilization.

This underscores the versatility of pyrrolidine chemistry for preparing substituted derivatives with halogenated phenoxy groups.

Summary Table of Preparation Methods

| Aspect | Details |

|---|---|

| Starting Materials | 2-(3-bromo-2-fluorobenzyl)-3-oxopyrrolidine (protected), O-methylhydroxylamine salts |

| Key Reagents | Zirconium (IV) chloride, bases (organic/inorganic), N-[(4-methylphenyl)sulfonyl]-L-phenylalanine |

| Solvents | Ethanol, THF, chlorobenzene, CPME, diethyl ether, methanol |

| Reaction Temperatures | 15-65 °C depending on step |

| Reaction Times | 3 minutes to 3 hours |

| Purification Techniques | Crystallization, recrystallization, chromatography |

| Final Product Form | Hydrochloride salt |

This comprehensive synthesis overview integrates key industrial and research insights, providing a robust foundation for the preparation of this compound suitable for pharmaceutical and chemical research applications.

Análisis De Reacciones Químicas

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromo and fluoro groups on the phenoxy ring can participate in nucleophilic substitution reactions, often using reagents such as sodium hydride or potassium carbonate.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed reaction pathways and products are not extensively documented.

Coupling Reactions: It can also participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Aplicaciones Científicas De Investigación

Scientific Research Applications

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride has a broad range of applications in scientific research:

-

Organic Synthesis :

- Used as a building block for synthesizing more complex organic molecules.

- Its unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

-

Medicinal Chemistry :

- Investigated for its potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

- Studies have shown that derivatives of this compound can exhibit enzyme inhibition and receptor modulation, making them candidates for treating conditions such as epilepsy and other neurological disorders.

-

Biological Studies :

- The compound has been explored for its ability to interact with neurotransmitter receptors, suggesting potential roles in neurology and psychiatry.

- Research indicates that it may inhibit specific enzymes, which could lead to therapeutic applications in diseases related to enzyme dysfunction.

Anticonvulsant Activity Study

- Objective : To evaluate the anticonvulsant properties of this compound.

- Methodology : Mice were administered varying doses of the compound followed by evaluation using the maximal electroshock (MES) test.

- Findings : Significant protection against seizures was observed at doses of 100 mg/kg, indicating potential for epilepsy treatment.

Receptor Binding Study

- Objective : To assess the binding efficacy of the compound with specific neurotransmitter receptors.

- Methodology : Bioluminescence resonance energy transfer (BRET) assays were employed to evaluate binding affinities.

- Findings : The compound demonstrated promising interactions with central nervous system receptors, suggesting therapeutic potential for various neurological disorders.

Mecanismo De Acción

Comparación Con Compuestos Similares

Positional Isomers of Halogenated Pyrrolidines

The position of halogen substituents significantly impacts molecular properties and biological activity. Key examples include:

Key Findings :

Substituent Variations in Phenoxy-Pyrrolidine Scaffolds

Replacing fluorine or bromine with other groups alters physicochemical and pharmacological properties:

Key Findings :

Physicochemical and Commercial Considerations

Actividad Biológica

3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, pharmacological applications, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C10H11BrFNO

- Molar Mass : 260.1 g/mol

- Chemical Structure : The compound features a pyrrolidine ring substituted with a 4-bromo-2-fluorophenoxy group, which is crucial for its biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. Preliminary studies suggest that it may act as an inhibitor of certain kinases, similar to other pyrrolidine derivatives that demonstrate antibacterial and anticancer properties.

Antimicrobial Activity

Research indicates that compounds featuring halogen substitutions, such as bromine and fluorine, often exhibit enhanced antimicrobial properties. For instance, pyrrolidine derivatives have shown effectiveness against various bacterial strains:

| Compound | MIC (mg/mL) | Target Organisms |

|---|---|---|

| 3-(4-Bromo-2-fluorophenoxy)pyrrolidine | 0.0039 - 0.025 | Staphylococcus aureus, Escherichia coli |

| Sodium pyrrolidide | Varies | Various harmful bacteria |

The presence of the bromo and fluoro groups in the structure enhances the compound's lipophilicity, potentially increasing its ability to penetrate bacterial membranes.

Anticancer Activity

In vitro studies have demonstrated that similar pyrrolidine compounds can inhibit cancer cell proliferation. The mechanism often involves the disruption of signaling pathways critical for cancer cell survival. For example, compounds derived from pyrrolidine have been reported to inhibit the growth of tumor cells by targeting specific oncogenic pathways.

Case Studies and Research Findings

- Study on Antimicrobial Efficacy : A study evaluated several pyrrolidine derivatives, including this compound, for their antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited significant growth inhibition with MIC values ranging from 0.0039 to 0.025 mg/mL, indicating strong antibacterial potential .

- Anticancer Screening : In a comparative study involving multiple pyrrolidine derivatives, it was found that those with halogen substitutions displayed enhanced activity against cancer cell lines. The specific interactions at the molecular level were further explored using docking studies to predict binding affinities to target proteins involved in cancer progression .

- Pharmacokinetic Studies : Additional research has focused on the pharmacokinetic profiles of similar compounds in animal models, assessing their absorption, distribution, metabolism, and excretion (ADME) characteristics. These studies are crucial for understanding the therapeutic window and optimizing dosing regimens for potential clinical applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Bromo-2-fluorophenoxy)pyrrolidine hydrochloride, and how can reaction efficiency be monitored?

- Methodological Answer : The synthesis typically involves a nucleophilic aromatic substitution (SNAr) between 4-bromo-2-fluorophenol and a pyrrolidine derivative, followed by hydrochloride salt formation. Key steps include:

- Reagent Selection : Use a polar aprotic solvent (e.g., DMF or DCM) with a base (e.g., NaOH or K₂CO₃) to deprotonate the phenol and activate the aromatic ring for substitution .

- Monitoring : Track reaction progress via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) with UV detection. Adjust reaction time and temperature based on intermediate stability .

- Efficiency Metrics : Calculate yield at each step and characterize intermediates using melting point analysis (e.g., mp 249–254°C for analogous bromo-fluorophenol derivatives) .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

- Methodological Answer :

- Structural Confirmation : Use H/C NMR to verify substituent positions on the pyrrolidine and aromatic rings. Compare chemical shifts with analogous compounds (e.g., 4-bromo-3-chlorophenol: δ 7.2–7.8 ppm for aromatic protons) .

- Purity Assessment : Employ HPLC with a C18 column (≥95% purity threshold) and mass spectrometry (MS) for molecular ion validation. Cross-reference with certified reference standards when available .

Q. How should researchers handle and store this compound to ensure stability?

- Safety & Storage Protocols :

- Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential respiratory irritancy (analogous to H313 health hazard codes) .

- Storage : Keep in a desiccator at –20°C under inert gas (argon/nitrogen) to prevent hygroscopic degradation. Label containers with CAS RN and hazard codes (e.g., H290 for corrosive properties) .

Advanced Research Questions

Q. How can Design of Experiments (DOE) optimize the synthesis parameters for higher yields?

- Methodological Answer :

- Factor Screening : Use a 2 factorial design to test variables (e.g., solvent polarity, base strength, temperature). For example, DMF may enhance SNAr reactivity compared to THF .

- Response Surface Modeling : Apply central composite design (CCD) to identify optimal conditions. For instance, a 72-hour reaction at 80°C in DMF/K₂CO₃ improved yields in analogous pyrrolidine syntheses by 15–20% .

- Validation : Confirm reproducibility across three independent batches using ANOVA (p < 0.05 significance threshold) .

Q. How can researchers resolve discrepancies in purity assessments between HPLC and NMR data?

- Contradiction Analysis :

- Scenario : HPLC indicates >99% purity, but NMR shows minor impurities.

- Root Cause : Residual solvents or inorganic salts (e.g., HCl) may not ionize in HPLC but appear in NMR.

- Resolution : Perform elemental analysis (EA) for chloride content and lyophilize the sample to remove volatile impurities. Cross-check with ion chromatography for counterion quantification .

Q. What computational methods predict the compound’s reactivity or degradation pathways?

- Methodological Answer :

- Reactivity Modeling : Use density functional theory (DFT) to calculate Fukui indices for electrophilic/nucleophilic sites. For example, the fluorine atom’s electron-withdrawing effect may direct substitution to the para-bromo position .

- Degradation Prediction : Apply molecular dynamics (MD) simulations to assess hydrolytic stability. The pyrrolidine ring’s strain may increase susceptibility to ring-opening under acidic conditions .

Q. What methodologies assess the environmental impact of this compound during disposal?

- Ecotoxicity Evaluation :

- Biodegradation : Use OECD 301F respirometry tests to measure microbial mineralization rates. Brominated aromatics often exhibit slow degradation (e.g., <10% in 28 days) .

- Waste Management : Neutralize hydrochloride byproducts with NaOH before incineration. Segregate halogenated waste per EPA guidelines (RCRA code D004) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.